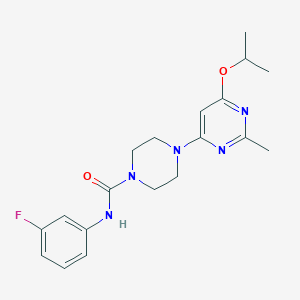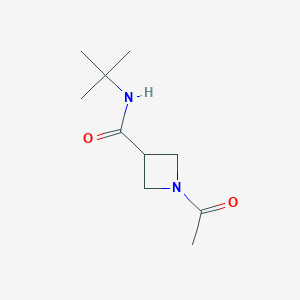![molecular formula C8H13N3OS B2556392 5-methyl-n-[(oxolan-2-yl)methyl]-1,3,4-thiadiazol-2-amine CAS No. 1486991-69-8](/img/structure/B2556392.png)
5-methyl-n-[(oxolan-2-yl)methyl]-1,3,4-thiadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-n-[(oxolan-2-yl)methyl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-n-[(oxolan-2-yl)methyl]-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with oxirane in the presence of a base to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
5-methyl-n-[(oxolan-2-yl)methyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
科学研究应用
Medicinal Chemistry: As a potential therapeutic agent due to its biological activity.
Agriculture: As a component in pesticides or herbicides.
Materials Science: In the development of new materials with unique properties.
作用机制
The mechanism of action of 5-methyl-n-[(oxolan-2-yl)methyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
相似化合物的比较
Similar Compounds
- 5-methyl-1,3,4-thiadiazole-2-thiol
- 5-methyl-1,3,4-thiadiazole-2-amine
- 5-methyl-1,3,4-thiadiazole-2-carboxylic acid
Uniqueness
5-methyl-n-[(oxolan-2-yl)methyl]-1,3,4-thiadiazol-2-amine is unique due to the presence of the oxolan-2-ylmethyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
5-methyl-N-(oxolan-2-ylmethyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-6-10-11-8(13-6)9-5-7-3-2-4-12-7/h7H,2-5H2,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBPVPBRIOHTSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2556310.png)
![3-bromo-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2556311.png)
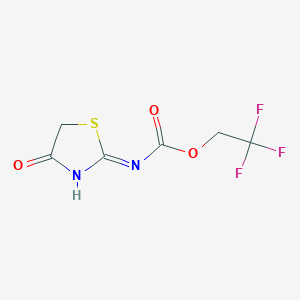

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide](/img/structure/B2556315.png)
![1-methyl-N-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B2556318.png)
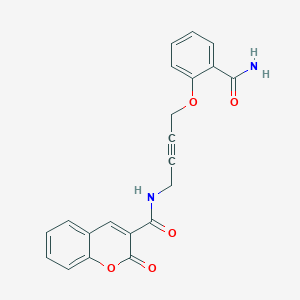

![Lithium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,3-oxazole-4-carboxylate](/img/structure/B2556324.png)
![2-[(Pyridin-4-yl)methoxy]propanoic acid hydrochloride](/img/structure/B2556326.png)
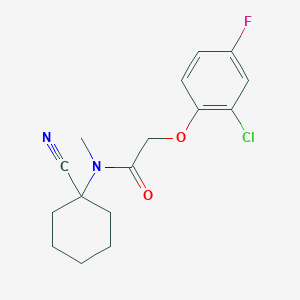
![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2556329.png)
